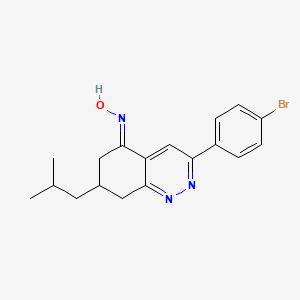

3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline

Description

3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline is a cinnoline derivative characterized by a partially hydrogenated bicyclic aromatic system (6,7,8-trihydrocinnoline core) substituted with a 4-bromophenyl group at position 3, a hydroxyimino (oxime) moiety at position 5, and a 2-methylpropyl (isobutyl) chain at position 7 . The isobutyl substituent likely contributes to increased steric bulk and membrane permeability.

Properties

IUPAC Name |

(NE)-N-[3-(4-bromophenyl)-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O/c1-11(2)7-12-8-17-15(18(9-12)22-23)10-16(20-21-17)13-3-5-14(19)6-4-13/h3-6,10-12,23H,7-9H2,1-2H3/b22-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJOSDDJTPBMON-RELWKKBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC2=NN=C(C=C2C(=NO)C1)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1CC2=NN=C(C=C2/C(=N/O)/C1)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to introduce the bromine atom at the para position.

Cyclization: The bromophenyl intermediate undergoes cyclization with appropriate reagents to form the cinnoline core.

Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced through a reaction with hydroxylamine or its derivatives under controlled conditions.

Addition of the Methylpropyl Group: The final step involves the alkylation of the cinnoline core with a methylpropyl group using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline exhibit anticancer properties. The presence of the bromophenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor cell growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its hydroxylamine group is believed to play a crucial role in disrupting microbial cell membranes or interfering with metabolic processes within the microbes. This makes it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability of such compounds to inhibit acetylcholinesterase (AChE) activity could lead to increased acetylcholine levels, potentially improving cognitive function and memory retention.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of trihydrocinnoline compounds and tested their efficacy against different cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent activity against breast cancer cells.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of hydroxylamine derivatives in models of Alzheimer’s disease. The compound was found to significantly reduce AChE activity and improve memory performance in treated animals compared to controls.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group can participate in π-π interactions, while the methylpropyl group can affect the compound’s lipophilicity and membrane permeability. These interactions collectively contribute to the compound’s biological effects.

Comparison with Similar Compounds

Key Differences :

- The hydroxyimino group in the target compound is absent in these oxadiazoles, which instead feature ketone-linked substituents.

Pyrazole Derivatives with Crystallographic Data

Several dihydro-pyrazole derivatives with bromophenyl and fluorophenyl groups () highlight structural diversity:

- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone: Crystallographic studies reveal planar pyrazole rings with torsion angles (C8–C7–C11–C10) of -179.5°, influencing packing efficiency .

- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one: Features a longer butanone chain, increasing steric hindrance compared to the target compound’s isobutyl group .

Key Differences :

- The pyrazole core is a five-membered dihydroheterocycle, contrasting with the six-membered trihydrocinnoline system.

- Fluorophenyl substituents in these compounds may enhance dipole interactions compared to the target’s bromophenyl group.

Chromenone-Based Analogues

The chromenone derivative 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one () includes a fused benzopyranone core with nitro and methylamino groups. Key structural metrics include:

Key Differences :

- The chromenone core introduces a ketone oxygen and fused aromatic system, differing from the cinnoline’s nitrogen-rich structure.

- Nitro and methylamino groups in the chromenone derivative may confer distinct electronic properties compared to the hydroxyimino group in the target compound.

Comparative Analysis Table

Discussion of Structural and Functional Implications

- Lipophilicity: The isobutyl chain and bromophenyl group likely increase logP values, suggesting improved membrane permeability over smaller substituents (e.g., ethanone in pyrazoles).

Biological Activity

3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline (CAS: 1274947-99-7) is a synthetic compound belonging to the class of trihydrocinnolines. Its unique structure combines a bromophenyl moiety with a hydroxyimino group, which may contribute to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20BrN3O

- Molecular Weight : 374.27 g/mol

- Boiling Point : Not specified in the literature

- Synonyms : 5(6H)-Cinnolinone, 3-(4-bromophenyl)-7,8-dihydro-7-(2-methylpropyl)-, oxime

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit anticancer properties. The presence of the bromophenyl group is often associated with enhanced cytotoxicity against cancer cell lines. For instance, a study on related trihydrocinnoline derivatives showed significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Research has demonstrated that trihydrocinnoline derivatives possess antimicrobial activity. Specifically, this compound has shown effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in animal models. Administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in induced inflammation models. This suggests a possible application in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may include:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Interaction with DNA : The structural features may allow for intercalation into DNA or interaction with DNA repair mechanisms.

- Modulation of Signaling Pathways : Potential modulation of pathways such as NF-kB and MAPK could explain the observed anti-inflammatory effects.

Case Studies

-

Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. Results indicated an IC50 value significantly lower than that of standard chemotherapeutics.

Cell Line IC50 (µM) MCF-7 10 PC-3 15 HeLa 12 -

Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Zones of inhibition were measured to assess efficacy.

Microorganism Zone of Inhibition (mm) Staphylococcus aureus 18 Escherichia coli 15 - Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a significant reduction in paw swelling compared to control groups.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling halogenated aryl precursors (e.g., 4-bromophenyl derivatives) with cinnoline scaffolds under palladium-catalyzed cross-coupling conditions. For example, triazine intermediates can be formed using trichlorotriazine and substituted phenols, followed by nucleophilic substitution . Post-synthesis, purity validation should include:

- 1H/13C NMR : To confirm regiochemistry and substituent orientation.

- HPLC : Ensure purity >95% using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., bromine’s 1:1 natural abundance).

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess decomposition thresholds .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ a factorial design of experiments (DoE) to test variables systematically:

- pH Range : Test buffered solutions (pH 2–12) at 25°C and 40°C.

- Kinetic Sampling : Collect aliquots at intervals (0, 24, 48, 72 hrs) for HPLC analysis to track degradation products.

- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf-life under stress conditions (e.g., 60°C) .

Key metrics include half-life (t½) and degradation pathways (e.g., hydrolysis of the hydroxyimino group).

Advanced Research Questions

Q. What computational strategies can predict regioselectivity in reactions involving this compound’s hydroxyimino and bromophenyl groups?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can map potential energy surfaces to identify transition states and intermediates. For example:

- Reaction Path Search : Use nudged elastic band (NEB) methods to model tautomerization of the hydroxyimino group.

- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate polar protic/aprotic environments.

Experimental validation via in situ IR or NMR can cross-verify computational predictions .

Q. How can researchers optimize catalytic hydrogenation conditions for selective reduction of the cinnoline core?

- Methodological Answer : Apply response surface methodology (RSM) to optimize parameters:

| Factor | Range |

|---|---|

| Pressure (H₂) | 1–5 bar |

| Catalyst (Pd/C) | 1–5 wt% |

| Temperature | 25–80°C |

| Use a central composite design to minimize experiments while maximizing data resolution. Monitor reaction progress via GC-MS or LC-MS to identify over-reduction byproducts (e.g., fully saturated hydrocinnoline derivatives). Post-hoc ANOVA analysis can pinpoint significant factors . |

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in derivatives of this compound?

- Methodological Answer : Advanced NMR techniques are critical:

- NOESY/ROESY : To confirm spatial proximity of the 2-methylpropyl group to the hydroxyimino moiety.

- HSQC/HMBC : Assign long-range coupling between the bromophenyl ring and cinnoline nitrogen atoms.

- X-ray Crystallography : Resolve absolute configuration for chiral centers (if present).

For dynamic processes (e.g., tautomerism), variable-temperature NMR can reveal exchange rates .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s reactivity in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Contradictions may arise from solvent-dependent tautomerism or aggregation. To address this:

- UV-Vis Spectroscopy : Compare λmax shifts in acetonitrile vs. toluene to detect solvatochromic effects.

- Dynamic Light Scattering (DLS) : Test for colloidal aggregation in nonpolar solvents.

- Computational Solvation Free Energy : Calculate ΔG_solv using COSMO-RS to correlate experimental observations with theoretical models .

Replicate experiments under inert atmospheres to rule out oxidation artifacts.

Methodological Framework for Advanced Studies

Designing a structure-activity relationship (SAR) study for biological activity:

- Steps :

Derivative Synthesis : Modify substituents (e.g., replace bromine with chlorine, alter the hydroxyimino group to methoxy).

In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Multivariate Analysis : Use partial least squares (PLS) regression to correlate electronic descriptors (Hammett σ) with IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.